1,7-Dihydroxy-3,4-dimethoxyxanthone
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Overview
Description
1,7-Dihydroxy-3,4-dimethoxyxanthone is a natural product found in Securidaca, Polygala tenuifolia, and other organisms with data available.
Scientific Research Applications
Anti-HIV-1 Activity
1,7-Dihydroxy-3,4-dimethoxyxanthone, along with other compounds, has demonstrated significant anti-HIV-1 activities. This was observed in a syncytium assay using a specific virus and cell line system. The compound's potential in inhibiting HIV-1 reverse transcriptase was also noted, showing its relevance in HIV research and therapy (Reutrakul et al., 2006).
Anti-Tumor Activity
Studies have shown that this compound exhibits anti-tumor properties. It was identified as a potent agent against human lung adenocarcinoma epithelial cell line A549. The compound's structure significantly affects its anti-tumor activity, with the position and number of hydroxyl and methoxyl groups playing a crucial role (Zuo et al., 2014).
Modulation of MAPKs in Cancer Therapy
This compound has been studied for its role in regulating MAPKs signaling, contributing to the growth inhibition of multidrug resistance non-small cell lung carcinoma cells. The compound induces apoptosis and cell cycle arrest, making it a potential agent for therapy in multidrug-resistant cancer cases (Zuo et al., 2016).
Antioxidation and Vasodilation Activities
The antioxidation and vasodilation activities of this compound have been highlighted in research. Its efficacy in scavenging reactive oxygen species and exhibiting relaxing activity on rat thoracic aorta rings suggests potential in cardiovascular therapy (Lin et al., 2005).
Anti-Inflammatory and Anti-Proliferative Activities in Rheumatoid Arthritis
Research has indicated the compound's anti-inflammatory and anti-proliferative activities on rheumatoid arthritis-derived fibroblast-like synoviocyte cell line. It selectively modulates MAPKs signaling, contributing to these activities, which is significant for rheumatoid arthritis therapy (Zuo et al., 2015).
Properties
CAS No. |
76907-77-2 |
---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1,7-dihydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3 |
InChI Key |
NQNPLVZPJSLIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |
76907-77-2 | |
Synonyms |
1,7-dihydroxy-3,4-dimethoxy-xanthone veratrilogenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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